5-o-Tolyl-1h-pyrazole-4-carboxylic acid
Overview
Description
5-o-Tolyl-1h-pyrazole-4-carboxylic acid: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
Similar compounds such as 1-phenyl-1h-pyrazole-4-carboxylic acid and 3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester have been reported to interact with prostaglandin d2 (pgd2) and cyclic adenosine monophosphate (camp), respectively . These targets play crucial roles in various physiological processes.
Biochemical Pathways
Related compounds have been shown to influence pathways involving pgd2 and camp . These pathways are involved in a variety of physiological processes, including inflammation, smooth muscle contraction/relaxation, and cellular signaling.
Result of Action
Related compounds have been shown to have effects on cellular signaling pathways and physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid . For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility and permeability. Similarly, temperature can affect the compound’s stability and the rate of its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Another approach involves the reaction of 4-methylacetophenone with dimethyl oxalate in the presence of sodium methoxide, followed by cyclization with hydrazine in acetic acid .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes, such as the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents in the presence of suitable solvents.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Aryl halides in the presence of copper or palladium catalysts.
Major Products Formed:
Oxidation: Trifluoromethylated pyrazole derivatives.
Reduction: Various substituted pyrazoles.
Substitution: N-arylpyrazoles.
Scientific Research Applications
Chemistry: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is used in the synthesis of various biologically active pyrazole derivatives .
Medicine: Pyrazole derivatives, including this compound, have been studied for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability .
Comparison with Similar Compounds
- 1-p-Tolyl-1H-pyrazole-4-carboxylic acid
- 3-p-Tolyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Comparison: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
5-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQFGJAHAQPPLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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